molecular formula C7H10N2O2 B11921378 2-Cyanoethyl 2-(aziridin-1-yl)acetate

2-Cyanoethyl 2-(aziridin-1-yl)acetate

Cat. No.: B11921378
M. Wt: 154.17 g/mol
InChI Key: OFVHFRXAXXMBNY-UHFFFAOYSA-N
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Description

2-Cyanoethyl 2-(aziridin-1-yl)acetate is an organic compound that features both a cyano group and an aziridine ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis. Aziridines, in particular, are known for their ring strain, which makes them highly reactive and useful in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanoethyl 2-(aziridin-1-yl)acetate typically involves the reaction of 2-cyanoethyl acetate with aziridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack of the aziridine on the ester group of 2-cyanoethyl acetate .

Industrial Production Methods

Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols. For example, the Nippon Shokubai process uses an oxide catalyst at high temperatures to dehydrate aminoethanol .

Chemical Reactions Analysis

Types of Reactions

2-Cyanoethyl 2-(aziridin-1-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Cyanoethyl 2-(aziridin-1-yl)acetate primarily involves the ring strain of the aziridine ring, which makes it highly reactive. This reactivity allows it to undergo nucleophilic ring-opening reactions, forming various products depending on the nucleophile used. The cyano group can also participate in reactions, such as reduction to form amines .

Biological Activity

2-Cyanoethyl 2-(aziridin-1-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological macromolecules, its synthesis, and relevant case studies highlighting its pharmacological properties.

Chemical Structure and Synthesis

The compound features an aziridine ring, which is known for its reactivity and ability to form covalent bonds with various biological targets. The synthesis of this compound typically involves the reaction of aziridine derivatives with cyanoethyl esters, leading to high yields and purity. The structure can be represented as follows:

C8H10N2O2\text{C}_8\text{H}_10\text{N}_2\text{O}_2

Interaction with Biological Macromolecules

Research indicates that this compound exhibits significant reactivity towards proteins and nucleic acids. It forms covalent adducts that can modulate biological pathways, potentially influencing cell signaling and gene expression.

Table 1: Reactivity of this compound with Biological Targets

TargetType of InteractionEffect on Functionality
ProteinsCovalent bindingInhibition or modulation
Nucleic AcidsAlkylationPotential mutagenicity

Anticancer Activity

In vitro studies have shown that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of aziridine could induce apoptosis in lung cancer cells through the activation of the Nrf2 pathway, suggesting a potential role in chemoprevention .

Case Study: Anticancer Properties
A study involving the application of aziridine derivatives indicated that treatment led to a significant reduction in cell viability in MRC-5 SV2 cells (a lung cancer line). The results were quantified using MTT assays, revealing IC50 values in the micromolar range, indicating potent anticancer activity .

The biological activity of this compound is largely attributed to its ability to form reactive intermediates that can interact with nucleophilic sites on proteins and nucleic acids. This interaction may lead to modifications such as:

  • Protein Denaturation : Disruption of protein structure and function.
  • DNA Damage : Induction of mutations through alkylation.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-cyanoethyl 2-(aziridin-1-yl)acetate

InChI

InChI=1S/C7H10N2O2/c8-2-1-5-11-7(10)6-9-3-4-9/h1,3-6H2

InChI Key

OFVHFRXAXXMBNY-UHFFFAOYSA-N

Canonical SMILES

C1CN1CC(=O)OCCC#N

Origin of Product

United States

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